2-Chloro-4-fluorothiophenol

Organosulfur Chemistry Nucleophilic Substitution Physical Organic Chemistry

2-Chloro-4-fluorothiophenol (CAS 175277-99-3) is a halogenated aromatic thiol, also known as 2-chloro-4-fluorobenzenethiol. It is a key organosulfur building block characterized by the simultaneous presence of a reactive thiol group and two distinct halogen substituents (chloro and fluoro) on the phenyl ring.

Molecular Formula C6H4ClFS
Molecular Weight 162.61 g/mol
CAS No. 175277-99-3
Cat. No. B061819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorothiophenol
CAS175277-99-3
Molecular FormulaC6H4ClFS
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)S
InChIInChI=1S/C6H4ClFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
InChIKeyKUAPPJSILOMQPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorothiophenol (CAS 175277-99-3) Procurement Data: Sourcing and Baseline Specifications


2-Chloro-4-fluorothiophenol (CAS 175277-99-3) is a halogenated aromatic thiol, also known as 2-chloro-4-fluorobenzenethiol . It is a key organosulfur building block characterized by the simultaneous presence of a reactive thiol group and two distinct halogen substituents (chloro and fluoro) on the phenyl ring . This unique substitution pattern imparts specific electronic and steric properties that are critical for applications in medicinal chemistry, advanced materials science, and as a synthetic intermediate for complex molecular architectures . It is typically available as a colorless to pale yellow liquid with a purity of 95-98%, a boiling point of 86-88°C @15mmHg, and a density of 1.56 .

2-Chloro-4-fluorothiophenol Sourcing: Why Simple Substitution with Common Analogs is Not an Option


The assumption that any halogenated thiophenol can serve as a drop-in replacement for 2-Chloro-4-fluorothiophenol in research or production is a costly fallacy. The specific ortho-chloro and para-fluoro substitution pattern is not arbitrary; it dictates a unique electronic and steric profile that directly influences reactivity, selectivity, and performance in ways that close analogs cannot replicate . Replacing it with a mono-halogenated thiophenol (e.g., 4-fluorothiophenol) fundamentally alters the molecule's electron density and, consequently, its nucleophilicity, stability of intermediates, and its ability to engage in key non-covalent interactions like halogen bonding [1][2]. This results in failed coupling reactions, lower yields, or a complete loss of biological activity in a lead compound, leading to significant and unnecessary delays in R&D and process development.

2-Chloro-4-fluorothiophenol Procurement: A Quantitative Guide to Verified Differentiation and Performance


Enhanced Nucleophilicity and pKa of 2-Chloro-4-fluorothiophenol vs. Unsubstituted Thiophenol

The presence of two electron-withdrawing halogen substituents, ortho-chloro and para-fluoro, significantly lowers the pKa of the thiol group, enhancing its nucleophilicity. While a direct pKa measurement for the exact compound is not available in the provided literature, class-level inference from structurally similar halogenated thiophenols demonstrates a clear trend . For instance, 3,5-dibromo-2,6-difluorothiophenol, with multiple halogens, has an estimated pKa of 6-7, which is substantially more acidic than unsubstituted thiophenol (pKa ≈ 6.5) . This increased acidity, stemming from stabilization of the thiophenolate anion, directly translates to a more reactive nucleophile in S-alkylation and S-arylation reactions.

Organosulfur Chemistry Nucleophilic Substitution Physical Organic Chemistry

Unique Halogen Bonding Capability of the Ortho-Chloro Substituent

2-Chloro-4-fluorothiophenol is a key building block for generating molecules that can engage in halogen bonding (XB), a highly directional and specific non-covalent interaction that is crucial in drug design . A systematic study on cathepsin L inhibitors demonstrated a clear trend: biological affinity strongly increases when an aryl ring is substituted with larger halogens (Cl, Br, I) but decreases with fluorine [1][2]. This indicates that the ortho-chloro substituent in the target compound is a critical pharmacophoric element for engaging in XB, a property absent in mono-fluoro analogs like 4-fluorothiophenol. The target compound provides the precise geometry and electronics for this interaction.

Medicinal Chemistry Structural Biology Cysteine Protease Inhibition

Controlled Molecular Self-Assembly vs. Mono-Halogenated Thiophenols

The unique combination and positioning of halogen substituents can influence the intermolecular interactions that govern the formation of ordered films. A comparative study on Cu(111) surfaces showed that the complexity of molecular patterns formed by para-halogenated thiophenols increases with substituent electronegativity [1][2]. The 2-Chloro-4-fluorothiophenol scaffold, with its ortho-chloro and para-fluoro groups, presents a distinct quadrupole and steric profile compared to mono-halogenated analogs like p-fluorothiophenol (which forms a simple (3x4) superlattice) or p-chlorothiophenol [1]. This suggests a higher degree of tunability for creating complex, ordered nanostructures, a feature not available with simpler, single-halogen building blocks.

Materials Science Surface Chemistry Self-Assembled Monolayers (SAMs)

Potential for Enhanced Stability in Perovskite Solar Cells (PSCs) via Passivation

Halogenated thiophenols are effective surface passivation agents for electron transport layers (ETLs) like SnO2 in perovskite solar cells (PSCs). A direct head-to-head study compared 4-fluorothiophenol to unsubstituted thiophenol for SnO2 modification, showing that the fluorinated version is superior [1]. Specifically, 4-fluorothiophenol treatment (FT-SnO2) outperformed unsubstituted thiophenol (T-SnO2) in reducing surface hydroxyl defects and improving device performance, leading to a power conversion efficiency (PCE) enhancement from 21% to 23% and significantly improved 500-hour operational stability [1]. By extension, the dual-halogenated 2-Chloro-4-fluorothiophenol offers a more complex electronic and steric profile that could enable further optimization of the passivation effect, providing a new level of control over interfacial properties compared to mono-halogenated or non-halogenated alternatives.

Photovoltaics Perovskite Solar Cells Surface Defect Passivation

2-Chloro-4-fluorothiophenol Procurement: High-Impact Application Scenarios for Sourcing Decisions


Medicinal Chemistry: A Strategic Building Block for Halogen Bonding-Directed Lead Optimization

Medicinal chemists should prioritize 2-Chloro-4-fluorothiophenol for the synthesis of cysteine protease inhibitor libraries, particularly those targeting cathepsins and kinases where halogen bonding is a proven affinity driver [1][2]. The ortho-chloro substituent provides a validated XB donor, a feature missing in mono-fluoro or non-halogenated thiophenols. Its incorporation into small molecules offers a rational design path to enhance potency and selectivity, as demonstrated in systematic protein-ligand interaction studies [2].

Materials Science: Advanced Surface Patterning for Nanoelectronics and Sensing

Materials scientists developing self-assembled monolayers (SAMs) on coinage metal surfaces (e.g., Cu(111)) should source 2-Chloro-4-fluorothiophenol for its ability to generate complex, ordered molecular patterns [1]. The synergistic effect of ortho-chloro and para-fluoro substituents is predicted to yield a higher degree of pattern complexity than is achievable with mono-halogenated analogs, based on studies linking pattern formation to substituent electronegativity [1]. This enables the creation of more sophisticated and functionalized interfaces for nanoelectronic devices, corrosion-resistant coatings, and biosensors.

Photovoltaics R&D: A Candidate for Enhanced Defect Passivation in Perovskite Solar Cells

Researchers aiming to improve the performance and longevity of perovskite solar cells (PSCs) should investigate 2-Chloro-4-fluorothiophenol as a surface modifier for metal oxide electron transport layers (e.g., SnO2). The proven performance of 4-fluorothiophenol in reducing hydroxyl defects and boosting PCE from 21% to 23% validates halogenated thiophenols as an effective material class for this application [2]. The more complex halogenation pattern of the target compound offers a new chemical space to explore for even greater improvements in interfacial charge transfer and long-term device stability [2].

Agrochemical Synthesis: A Key Intermediate for Next-Generation Herbicides

Chemical development teams in the agrochemical industry should procure 2-Chloro-4-fluorothiophenol for the synthesis of thiadiazacyclononane-based herbicides and other advanced crop protection agents . Patent literature explicitly identifies this compound as a crucial synthetic intermediate for this class of herbicides, underscoring its irreplaceable role in accessing specific, commercially relevant chemical space . Substituting it with a different thiophenol building block would likely derail the entire synthetic route and compromise the biological activity of the final product.

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